5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid
CAS No.: 42763-47-3
Cat. No.: VC16532628
Molecular Formula: C21H36O4
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42763-47-3 |
|---|---|
| Molecular Formula | C21H36O4 |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C21H36O4/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25) |
| Standard InChI Key | RYKIXDBAIYMFDV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a cyclohexene ring—a six-membered carbon ring with one double bond—substituted at the 4-position with a hexyl group () and at the 1- and 5-positions with octanoic acid and carboxylic acid groups, respectively . This configuration introduces significant steric effects and electronic influences, particularly from the electron-withdrawing carboxylic acid groups. The octanoic acid chain () enhances lipophilicity, a property critical for its interactions in non-polar environments .
The IUPAC name, 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid, systematically describes these substituents’ positions. Alternative synonyms include cyclocarboxypropyloleic acid and C21-dicarboxylic acid, reflecting its structural relationship to fatty acids and cyclohexene derivatives .
Physicochemical Properties
The compound’s molecular formula, , corresponds to a degree of unsaturation of four, accounting for the cyclohexene ring and two carboxylic acid groups. Key computed properties include:
| Property | Value |
|---|---|
| Molecular Weight | 352.51 g/mol |
| Lipophilicity (LogP) | Estimated >3 (high) |
| Water Solubility | Low (<1 mg/L at 25°C) |
These properties derive from its long alkyl chains and aromatic ring system, which favor solubility in organic solvents over aqueous media .
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis routes for 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid typically involve:
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Diels-Alder Reactions: Cyclohexene ring formation via [4+2] cycloaddition between a diene and dienophile.
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Alkylation: Introduction of the hexyl group using alkyl halides under basic conditions.
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Carboxylic Acid Functionalization: Oxidation of terminal alkenes or hydrolysis of nitriles to install the carboxyl groups .
These steps are optimized for scalability, with yields exceeding 70% in large-scale productions .
Production Metrics
U.S. manufacturing data reveal a dramatic increase in production volume from 2016 to 2019:
| Year | Production Range (lb) |
|---|---|
| 2016 | 1–20 million |
| 2017–2019 | 20–100 million |
This surge correlates with expanded applications in corrosion inhibition and surfactants . Major production sectors include Soap and Cleaning Compound Manufacturing and Fabricated Metal Product Manufacturing, underscoring its industrial versatility .
Industrial and Consumer Applications
Corrosion Inhibition
In oil and gas drilling, the compound acts as a corrosion inhibitor by adsorbing onto metal surfaces, forming a protective hydrophobic layer. Its octanoic acid chain facilitates this adsorption, while the carboxylic acid groups enhance binding affinity . Comparative studies show a 40–60% reduction in corrosion rates for carbon steel exposed to saline environments when treated with 0.1–1.0 wt% solutions of the compound .
Surface-Active Agents
As a surfactant, the compound reduces interfacial tension in aqueous systems due to its amphiphilic structure. Applications include:
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Enhanced Oil Recovery: Mobilizing trapped oil in reservoirs by lowering oil-water interfacial tension.
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Household Cleaners: Formulating detergents and emulsifiers for hard surface cleaning .
Household Products
Two consumer products containing the compound are classified under "Inside the Home" uses, though specific product names remain proprietary . Its role likely involves stabilizing emulsions or solubilizing greases in cleaning formulations.
| GHS Code | Precautionary Measure |
|---|---|
| P264+P265 | Wash hands thoroughly after handling |
| P280 | Wear protective gloves/eye protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |
| P337+P317 | If eye irritation persists, seek medical advice |
Despite these handling guidelines, the EPA’s Safer Chemical program assigns it a green circle, denoting low health and environmental risks based on toxicological data .
Regulatory Compliance
The compound is listed under the U.S. Toxic Substances Control Act (TSCA) and the European Chemicals Agency (ECHA) inventory with the identifier 258-897-1 . Compliance with REACH regulations requires manufacturers to submit annual production reports, ensuring adherence to exposure limits and waste management protocols .
Future Research and Development
Patent Landscape
A 2025 WIPO patent (https://patentscope.wipo.int/search/en/result.jsf?inchikey=RYKIXDBAIYMFDV-UHFFFAOYSA-N) describes novel derivatives of the compound for use in biodegradable polymers . This aligns with growing interest in sustainable materials, suggesting potential expansions into green chemistry applications.
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